3-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid
CAS No.: 927637-08-9
Cat. No.: VC21520801
Molecular Formula: C18H21NO5S
Molecular Weight: 363.4g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 927637-08-9 |
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Molecular Formula | C18H21NO5S |
Molecular Weight | 363.4g/mol |
IUPAC Name | 3-[(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]benzoic acid |
Standard InChI | InChI=1S/C18H21NO5S/c1-11(2)15-10-17(16(24-4)8-12(15)3)25(22,23)19-14-7-5-6-13(9-14)18(20)21/h5-11,19H,1-4H3,(H,20,21) |
Standard InChI Key | FWJBHEGLBVVPJC-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)OC |
Canonical SMILES | CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)OC |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
The structural difference between the requested compound and its documented isomer lies in the position of the carboxylic acid group on the phenyl ring - meta (3-position) versus para (4-position). Both compounds share the same basic structural elements including the isopropyl, methoxy, and methyl substituents on the phenylsulfonyl moiety.
Structural Characteristics
Based on the structural analysis of related compounds, 3-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid would likely possess:
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A benzoic acid group at the 3-position of one aromatic ring
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A sulfonamide (-SO₂NH-) linkage between two aromatic rings
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A methoxy group at the 2-position of the second ring
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A methyl group at the 4-position of the second ring
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An isopropyl group at the 5-position of the second ring
The basic structural backbone shares similarities with other sulfonamide compounds that have demonstrated biological activities in various research contexts.
Physicochemical Properties
Molecular Specifications
The molecular properties of the 4-position isomer provide insight into the likely characteristics of the 3-position compound. The following table summarizes the key molecular specifications of the related 4-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid:
Property | Value |
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Molecular Formula | C₁₈H₂₁NO₅S |
Molecular Weight | 363.4 g/mol |
IUPAC Name | 4-[(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]benzoic acid |
Physical State | Solid |
Functional Groups | Sulfonamide, carboxylic acid, methoxy, isopropyl, methyl |
By extension, the 3-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid would share the same molecular formula and weight, differing only in the positioning of the benzoic acid group.
Solubility and Stability
Compounds containing both sulfonamide and carboxylic acid functionalities typically exhibit specific solubility profiles. Based on the chemical structure and related compounds:
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The presence of both polar groups (carboxylic acid and sulfonamide) and nonpolar groups (isopropyl and methyl) suggests amphiphilic properties
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The compound likely shows moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol
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Water solubility is expected to be limited due to the presence of multiple hydrophobic groups
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The carboxylic acid functional group would contribute to pH-dependent solubility, with increased water solubility at basic pH
The stability profile would likely include sensitivity to extreme pH conditions, particularly strong bases which could hydrolyze the sulfonamide bond.
Synthetic Approaches
Related Synthetic Methods
The search results provide insights into related synthetic methodologies that might be adaptable. For instance, the synthetic approach described for 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid involves:
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Reaction of 2-methoxy-4-acetaminomethyl benzoate with chlorosulfonic acid
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Subsequent hydrolysis to obtain 2-methoxy-4-acetamino-5-sulfonylchloromethyl benzoate
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Further reaction with sodium sulfite and diethyl sulfate to yield the target compound
A similar approach, with appropriate modifications to reagents and reaction conditions, could potentially be applied to synthesize the target 3-position isomer. The total yield reported for related compounds using such methods can reach approximately 75% with product purity of 99.5% .
Research Applications
Comparative Structural Analysis
The positional isomerism between the 3- and 4-substituted compounds presents an opportunity for comparative studies. Similar structural differences in other chemical series have demonstrated significant impacts on:
The meta-positioning of the carboxylic acid group might affect the compound's electronic distribution and hydrogen bonding capabilities, potentially changing its interaction with biological targets compared to the para-isomer.
Analytical Characterization
Spectroscopic Properties
The expected spectroscopic characteristics of 3-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid, inferred from related structures, would include:
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NMR spectroscopy:
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Distinctive patterns for aromatic protons with meta-substitution
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Characteristic signals for methoxy, methyl, and isopropyl protons
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Acidic proton of the carboxylic acid group visible in appropriate solvents
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IR spectroscopy:
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Strong absorption bands for S=O stretching (approximately 1150-1300 cm⁻¹)
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Carbonyl stretching from the carboxylic acid (approximately 1700 cm⁻¹)
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N-H stretching from the sulfonamide group
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Mass spectrometry:
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Molecular ion peak corresponding to the molecular weight of 363.4 g/mol
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Characteristic fragmentation patterns involving loss of isopropyl, methyl, and methoxy groups
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Chromatographic Analysis
For purification and quality control, chromatographic methods would likely include:
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Reverse-phase HPLC with UV detection at wavelengths appropriate for aromatic compounds
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TLC systems using mixtures of organic solvents optimized for sulfonamides and carboxylic acids
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Potential use of chiral chromatography if stereochemical considerations become relevant in derivative compounds
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